molecular formula C13H16O3 B14312796 Benzyl 3,3-dimethyl-2-oxobutanoate CAS No. 114591-02-5

Benzyl 3,3-dimethyl-2-oxobutanoate

Cat. No.: B14312796
CAS No.: 114591-02-5
M. Wt: 220.26 g/mol
InChI Key: BMWHEHYHAPNOJV-UHFFFAOYSA-N
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Description

Benzyl 3,3-dimethyl-2-oxobutanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a benzyl group attached to a 3,3-dimethyl-2-oxobutanoate moiety. This compound is of interest in organic synthesis due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl 3,3-dimethyl-2-oxobutanoate can be synthesized through the alkylation of enolate ions. The starting material, ethyl 3-oxobutanoate, is converted into its enolate ion using a strong base such as sodium ethoxide. The enolate ion then undergoes alkylation with benzyl bromide to form the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale alkylation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents include ethyl 3-oxobutanoate, sodium ethoxide, and benzyl bromide .

Chemical Reactions Analysis

Types of Reactions

Benzyl 3,3-dimethyl-2-oxobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl 3,3-dimethyl-2-oxobutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl 3,3-dimethyl-2-oxobutanoate involves its reactivity as an ester. The ester group can undergo hydrolysis to form carboxylic acids and alcohols. The benzyl group can participate in various substitution reactions, making the compound versatile in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 3,3-dimethyl-2-oxobutanoate is unique due to the presence of both a benzyl group and a 3,3-dimethyl-2-oxobutanoate moiety. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .

Properties

CAS No.

114591-02-5

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

benzyl 3,3-dimethyl-2-oxobutanoate

InChI

InChI=1S/C13H16O3/c1-13(2,3)11(14)12(15)16-9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3

InChI Key

BMWHEHYHAPNOJV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)C(=O)OCC1=CC=CC=C1

Origin of Product

United States

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